

chemical and physical properties of 4,6-Dibenzoylresorcinol

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Compound of Interest

Compound Name: 4,6-Dibenzoylresorcinol

Cat. No.: B1584357

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An In-depth Technical Guide to 4,6-Dibenzoylresorcinol

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of **4,6-Dibenzoylresorcinol** (CAS No: 3088-15-1). It is a diaryl ketone and a phenol derivative that serves as a significant intermediate in the synthesis of more complex molecules and finds primary application as a UV absorber. This document details experimental protocols for its synthesis and characterization and presents quantitative data in a structured format for ease of reference.

Core Chemical and Physical Properties

4,6-Dibenzoylresorcinol, with the IUPAC name (5-benzoyl-2,4-dihydroxyphenyl)-phenylmethanone, is a solid organic compound.[1] Its core structure consists of a central resorcinol (1,3-dihydroxybenzene) ring substituted with two benzoyl groups at the 4 and 6 positions.[2] This substitution pattern is favored due to the directing effects of the hydroxyl groups on the resorcinol ring.[2]

Physical and Chemical Data

The key physicochemical properties of **4,6-Dibenzoylresorcinol** are summarized below.

Property	Value	Source
Molecular Formula	C ₂₀ H ₁₄ O ₄	[1][3]
Molecular Weight	318.32 g/mol	[1][3][4][5]
Melting Point	150°C	[3][4]
Boiling Point (Predicted)	549.6 ± 38.0 °C	[3][4]
Density (Predicted)	1.312 g/cm ³	[3][4]
pKa (Predicted)	5.62 ± 0.48	[3][4]
Appearance	Solid	[1]

Spectroscopic and Analytical Data

Spectroscopic analysis is crucial for the structural confirmation of **4,6-Dibenzoylresorcinol**.

Infrared (IR) Spectroscopy: The IR spectrum is characterized by specific vibrational modes corresponding to its functional groups.[2]

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
3200-3600 (broad)	Phenolic O-H	Stretching
3000-3100	Aromatic C-H	Stretching
1630-1650 (strong)	Ketone C=O	Stretching
1450-1600	Aromatic C=C	Stretching

Elemental Analysis: The theoretical elemental composition provides a benchmark for verifying the purity of the synthesized compound.[2]

Element	Symbol	Theoretical Percentage (%)
Carbon	C	75.46%
Hydrogen	H	4.43%
Oxygen	O	20.11%

Experimental Protocols

Synthesis of 4,6-Dibenzoylresorcinol

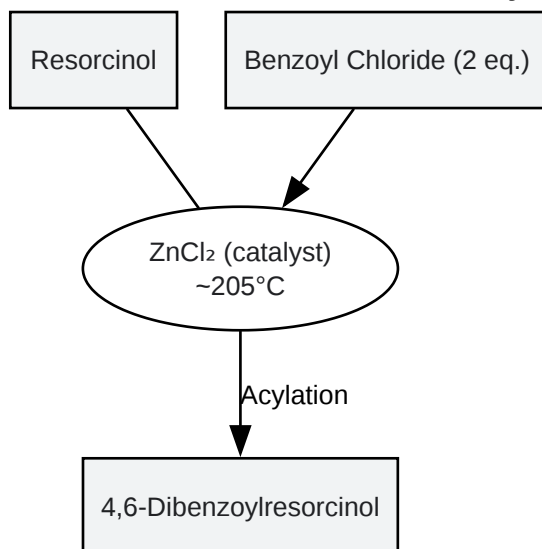
Two primary methods are established for the synthesis of **4,6-Dibenzoylresorcinol**.

Method 1: Direct Friedel-Crafts Acylation

This common method involves the electrophilic substitution of acyl groups onto the resorcinol ring.^[2]

- Reactants: Resorcinol (1,3-dihydroxybenzene), benzoyl chloride, and a Lewis acid catalyst such as anhydrous zinc(II) chloride.^[2]
- Procedure:
 - Add resorcinol to a mixture of benzoyl chloride and a catalytic amount of anhydrous zinc(II) chloride.^[2]
 - The reaction can be performed as a melt reaction at high temperatures, typically ranging from 120°C to 250°C.^[2]
 - In a specific procedure, the temperature is raised to approximately 205°C and maintained for about one hour.^[2]
- Mechanism: The hydroxyl groups on the resorcinol ring activate it towards electrophilic substitution, directing the bulky benzoyl groups to the 4 and 6 positions.^[2]

Synthesis via Friedel-Crafts Acylation



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Fig. 1: Friedel-Crafts synthesis workflow.

Method 2: Saponification Route

This two-step process offers an alternative pathway.

- Procedure:
 - Acylation: Resorcinol dibenzoate is acylated with benzoyl chloride in the presence of zinc chloride at 100-120°C over several days to obtain 4,6-di-(benzoyloxy)-1,3-dibenzoylbenzene.^{[3][6]}
 - Saponification: The resulting keto ester is saponified using potassium hydroxide in refluxing ethanol to yield **4,6-Dibenzoylresorcinol**.^{[3][6]}

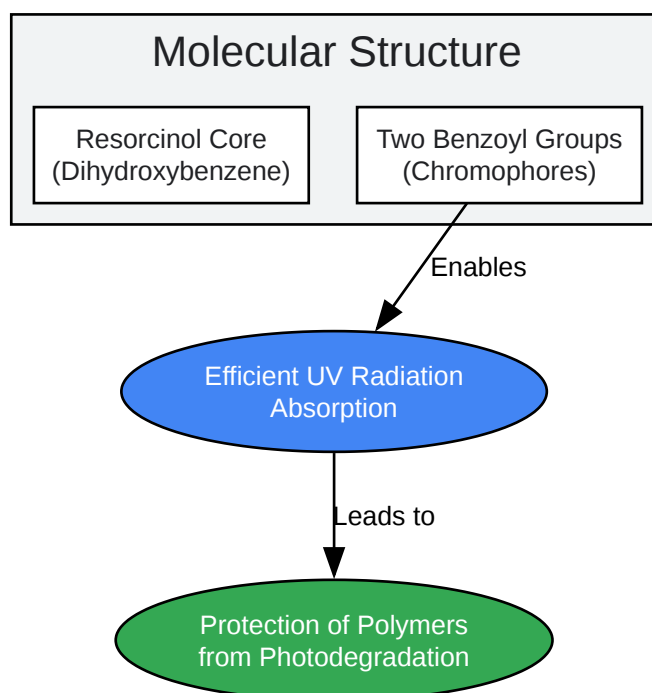
Applications and Biological Relevance

Industrial Applications: UV Absorption

The primary industrial application of **4,6-Dibenzoylresorcinol** and its derivatives is as ultraviolet (UV) absorbers.^[2] The introduction of two chromophoric benzoyl groups onto the resorcinol core creates a molecule adept at absorbing UV radiation.^[2] This property is

leveraged to protect materials like polymers and coatings from photodegradation, thereby extending their lifespan and preserving their physical properties.[1][2] Derivatives can be integrated into various polymer matrices, including acrylics and urethanes, to create weatherable substrates.[2]

Structure-Function Relationship



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Fig. 2: UV absorption function of **4,6-Dibenzoylresorcinol**.

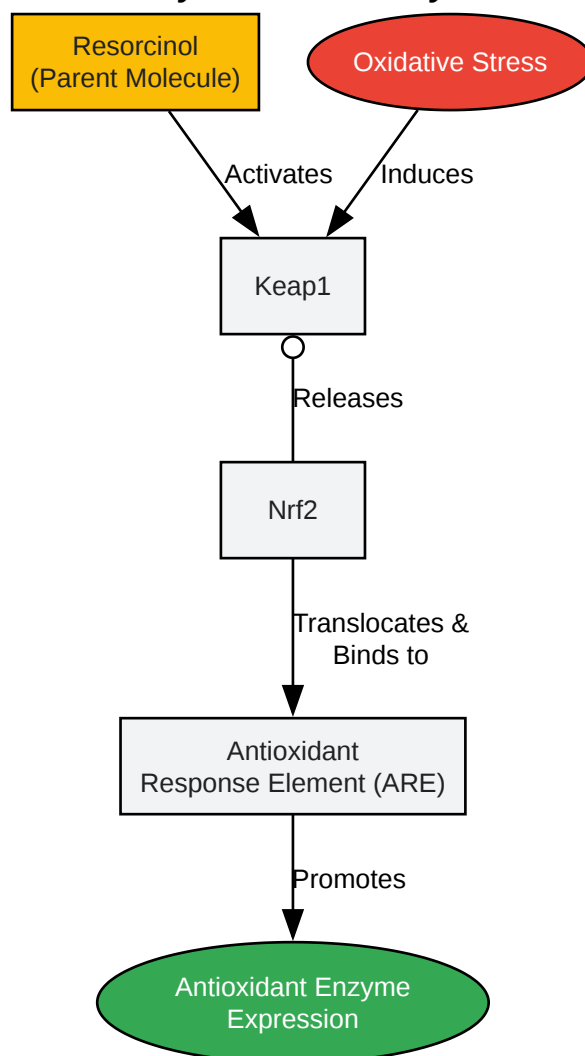
Role in Drug Development and Biological Activity

While **4,6-Dibenzoylresorcinol** itself is primarily used as a chemical intermediate and UV stabilizer, the broader class of resorcinol derivatives exhibits a wide range of biological activities, including antimicrobial, cytotoxic, anticarcinogenic, and antioxidant properties.[7]

The parent molecule, resorcinol, has been shown to protect human keratinocytes from oxidative stress by activating the Nrf2-mediated antioxidant signaling pathway.[2] This mechanism does not involve direct scavenging of reactive oxygen species but rather mitigates the downstream effects of oxidative stress.[2] Although specific signaling pathway activity for **4,6-Dibenzoylresorcinol** is not extensively documented, its structural features, including

phenolic hydroxyl groups and aromatic rings, represent a pharmacophore that could be explored for designing new therapeutic agents, such as tyrosinase inhibitors.[2] The hydroxyl and carbonyl oxygens can act as hydrogen bond acceptors, the hydroxyl hydrogens as donors, and the multiple phenyl rings provide hydrophobic regions.[2]

Nrf2 Pathway Activation by Resorcinol



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Fig. 3: Antioxidant pathway of the parent molecule.

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